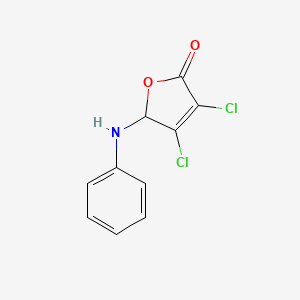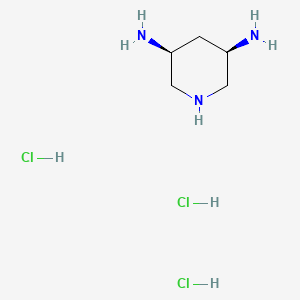![molecular formula C7H9N3O3 B12859970 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of multiple functional groups, including a carboxylic acid and a methyl ester, makes this compound highly versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester typically involves the reaction of a preformed pyrazole with a suitable pyridine derivative. One common method involves the treatment of diphenylhydrazone and pyridine with iodine, followed by the addition of 1,3-diketones in glacial acetic acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent and high-yield production. The use of green chemistry principles, such as solvent-free reactions and catalyst recycling, can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. In biological systems, it can interact with protein kinases, leading to the inhibition of specific signaling pathways involved in cell proliferation and inflammation. The presence of the pyrazole ring allows for strong binding to the active sites of enzymes, enhancing its efficacy as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-b]pyridines
- Pyrrolo[3,4-c]quinolines
- Pyrrolo[2,3-f]indoles
Uniqueness
Compared to similar compounds, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester exhibits unique properties due to the presence of both carboxylic acid and methyl ester functional groups. These groups enhance its reactivity and allow for a broader range of chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
methyl 3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-13-7(12)10-2-4-5(3-10)8-9-6(4)11/h2-3H2,1H3,(H2,8,9,11) |
Clé InChI |
JZSGAQUJESWRDN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CC2=C(C1)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
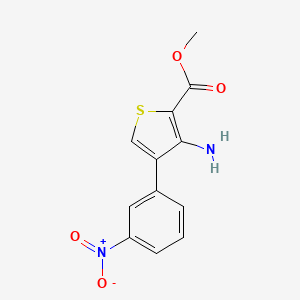

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
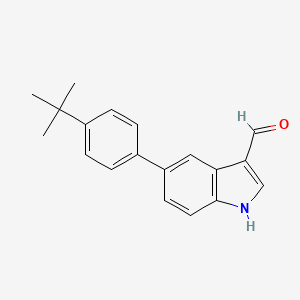


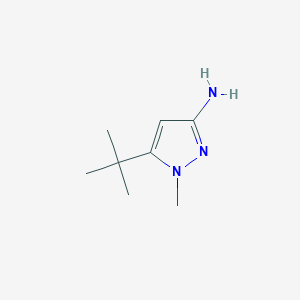
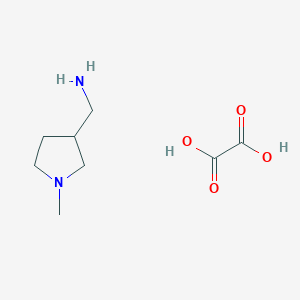
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
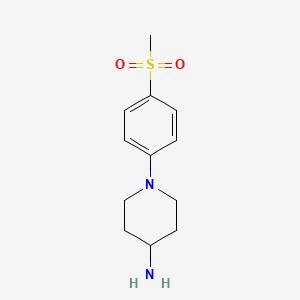
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
